molecular formula C25H20N2O6 B6122884 3-[(2E)-3-[4-(Acetyloxy)phenyl]-2-(phenylformamido)prop-2-enamido]benzoic acid

3-[(2E)-3-[4-(Acetyloxy)phenyl]-2-(phenylformamido)prop-2-enamido]benzoic acid

Cat. No.: B6122884
M. Wt: 444.4 g/mol
InChI Key: JVFWQSLOLPMVLS-HYARGMPZSA-N
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Description

3-[(2E)-3-[4-(Acetyloxy)phenyl]-2-(phenylformamido)prop-2-enamido]benzoic acid is a complex organic compound characterized by its unique structure, which includes an acetyloxy group, a phenylformamido group, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(2E)-3-[4-(Acetyloxy)phenyl]-2-(phenylformamido)prop-2-enamido]benzoic acid typically involves multi-step organic reactions. One common approach is the condensation of 4-acetyloxybenzaldehyde with phenylformamide, followed by the addition of benzoic acid under specific conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction parameters, and advanced purification techniques to isolate the final product.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylformamido group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carbonyl groups within the compound, potentially converting them into alcohols or other reduced forms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols. Substitution reactions can introduce various functional groups, such as halides, nitro groups, or sulfonic acids.

Scientific Research Applications

3-[(2E)-3-[4-(Acetyloxy)phenyl]-2-(phenylformamido)prop-2-enamido]benzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: The compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[(2E)-3-[4-(Acetyloxy)phenyl]-2-(phenylformamido)prop-2-enamido]benzoic acid involves its interaction with specific molecular targets. The acetyloxy and phenylformamido groups can form hydrogen bonds and other interactions with proteins, enzymes, or receptors, modulating their activity. The benzoic acid moiety may also contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

  • 4-[(2E)-3-[4-(Acetyloxy)phenyl]-2-(phenylformamido)prop-2-enamido]benzoic acid
  • 2-[(2E)-3-[4-(Acetyloxy)phenyl]-2-(phenylformamido)prop-2-enamido]benzoic acid

Comparison: Compared to similar compounds, 3-[(2E)-3-[4-(Acetyloxy)phenyl]-2-(phenylformamido)prop-2-enamido]benzoic acid is unique due to its specific structural arrangement, which influences its reactivity and interaction with other molecules

Properties

IUPAC Name

3-[[(E)-3-(4-acetyloxyphenyl)-2-benzamidoprop-2-enoyl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N2O6/c1-16(28)33-21-12-10-17(11-13-21)14-22(27-23(29)18-6-3-2-4-7-18)24(30)26-20-9-5-8-19(15-20)25(31)32/h2-15H,1H3,(H,26,30)(H,27,29)(H,31,32)/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVFWQSLOLPMVLS-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=C(C=C1)C=C(C(=O)NC2=CC=CC(=C2)C(=O)O)NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC1=CC=C(C=C1)/C=C(\C(=O)NC2=CC=CC(=C2)C(=O)O)/NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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